![molecular formula C10H13ClN4 B13208218 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group at the 4-position and a pentan-3-yl group at the 1-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination steps . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like ethanol and ammonia water, can facilitate the synthesis process . Additionally, the process may include steps like refluxing, reduced pressure concentration, and pH adjustment to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce functional groups like aldehydes .
Aplicaciones Científicas De Investigación
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and molecular targets involved in diseases.
Pharmaceutical Industry: It is employed in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H13ClN4 |
|---|---|
Peso molecular |
224.69 g/mol |
Nombre IUPAC |
4-chloro-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(4-2)15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3 |
Clave InChI |
FNJBJVARAFGRKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C2=C(C=N1)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)

![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)

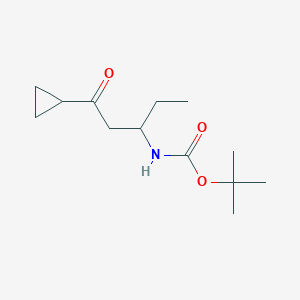
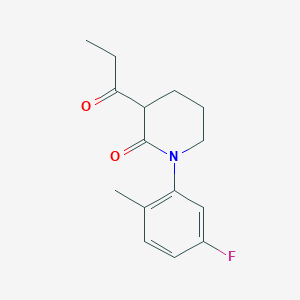
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
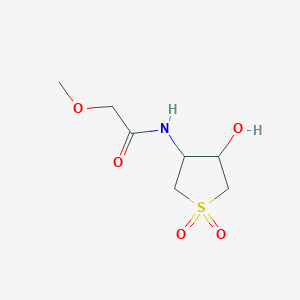
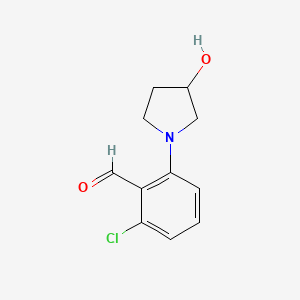

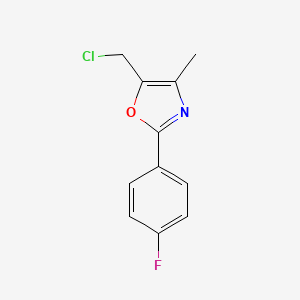

![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
